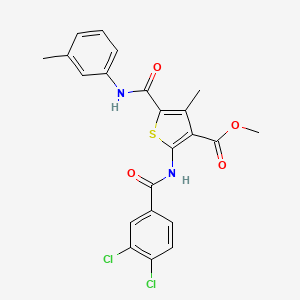
4-(Difluoromethyl)-2-methyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethyl)-2-methyl-1H-imidazole is a fluorinated imidazole derivative. Fluorinated compounds, including those with difluoromethyl groups, are of significant interest in various fields due to their unique chemical properties, such as increased metabolic stability, lipophilicity, and the ability to form strong hydrogen bonds .
Vorbereitungsmethoden
The synthesis of 4-(Difluoromethyl)-2-methyl-1H-imidazole typically involves the introduction of the difluoromethyl group into the imidazole ring. One common method is the reaction of imidazole derivatives with difluorocarbene precursors under specific conditions. For instance, the use of ClCF2H in the presence of a base can facilitate the insertion of the difluoromethyl group . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
4-(Difluoromethyl)-2-methyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by bases or nucleophiles.
Common reagents used in these reactions include ClCF2H for difluoromethylation, and bases like sodium hydroxide for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(Difluoromethyl)-2-methyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding enzyme interactions and protein modifications.
Medicine: Due to its stability and bioactivity, it is explored for potential therapeutic applications, including as a component in drug development.
Wirkmechanismus
The mechanism by which 4-(Difluoromethyl)-2-methyl-1H-imidazole exerts its effects involves its interaction with molecular targets, such as enzymes and proteins. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to target molecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
4-(Difluoromethyl)-2-methyl-1H-imidazole can be compared with other fluorinated imidazoles and benzimidazoles. Similar compounds include:
- 2-(Difluoromethyl)-4,5-dicyanoimidazole
- 4-(Trifluoromethyl)-2-methyl-1H-imidazole
- 2-(Trifluoromethyl)-4,5-dicyanoimidazole
These compounds share similar fluorinated structures but differ in the number and position of fluorine atoms, which can significantly affect their chemical properties and applications. The unique positioning of the difluoromethyl group in this compound provides distinct advantages in terms of stability and reactivity .
Eigenschaften
CAS-Nummer |
1684423-89-9 |
|---|---|
Molekularformel |
C5H6F2N2 |
Molekulargewicht |
132.11 g/mol |
IUPAC-Name |
5-(difluoromethyl)-2-methyl-1H-imidazole |
InChI |
InChI=1S/C5H6F2N2/c1-3-8-2-4(9-3)5(6)7/h2,5H,1H3,(H,8,9) |
InChI-Schlüssel |
PTBZZNUDMQXUGY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(N1)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Bis[bis(trimethylsilyl)methyl]-germanium II](/img/structure/B12064784.png)

![4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethynylpyrimidin-2-one](/img/structure/B12064803.png)
![[2-Hexadecanoyloxy-3-[hydroxy-(2,3,4,5,6-pentahydroxycyclohexyl)oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B12064811.png)


![4-[4-(Benzyloxy)phenoxy]-3-chloroaniline](/img/structure/B12064821.png)




